molecular formula C25H26N4O B10931969 N,1-diethyl-3-methyl-6-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N,1-diethyl-3-methyl-6-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10931969
M. Wt: 398.5 g/mol
InChI Key: VTRLDNZVCPPVTJ-UHFFFAOYSA-N
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Description

N~4~,1-DIETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,1-DIETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include α,β-unsaturated ketones or 1,3-dicarbonyl compounds, which undergo cyclization and substitution reactions to form the pyrazolo[3,4-b]pyridine core . The reaction conditions may vary, but common reagents include strong acids or bases, and the reactions are often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~4~,1-DIETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

N~4~,1-DIETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4,1-DIETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as those with different substituents at the C4, C5, and C6 positions

Uniqueness

N~4~,1-DIETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

N,1-diethyl-3-methyl-6-(4-methylphenyl)-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H26N4O/c1-5-28(20-10-8-7-9-11-20)25(30)21-16-22(19-14-12-17(3)13-15-19)26-24-23(21)18(4)27-29(24)6-2/h7-16H,5-6H2,1-4H3

InChI Key

VTRLDNZVCPPVTJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)N(CC)C4=CC=CC=C4

Origin of Product

United States

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